molecular formula C16H11ClN4O3 B2702264 N-(3-chlorophenyl)-2-(isonicotinamido)oxazole-4-carboxamide CAS No. 1797736-21-0

N-(3-chlorophenyl)-2-(isonicotinamido)oxazole-4-carboxamide

Cat. No. B2702264
CAS RN: 1797736-21-0
M. Wt: 342.74
InChI Key: YTSPJEFOLIAQMD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(isonicotinamido)oxazole-4-carboxamide, also known as SRI-37330, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of oxazolecarboxamides and has shown promising results in various scientific studies.

Scientific Research Applications

Antitumor Applications

The synthesis and chemical study of related oxazole compounds have shown promise in antitumor activity. For instance, similar oxazole derivatives have been explored for their broad-spectrum antitumor properties, suggesting that such compounds may act as prodrugs that, upon decomposition, form active agents against various types of leukemia (Stevens et al., 1984).

Synthesis of Macrolides

Oxazoles have been used as precursors in the synthesis of macrolides, highlighting their role in the construction of complex molecules. The ability of oxazoles to undergo photooxygenation and form activated carboxylates is particularly useful in synthesizing compounds like recifeiolide and curvularin, which have various biological activities (Wasserman et al., 1981).

Inhibition of Monoamine Oxidase B

Certain indazole and indole carboxamide derivatives, structurally similar to the oxazole compound , have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). These findings indicate potential therapeutic applications in treating neurological disorders (Tzvetkov et al., 2014).

Catalytic Applications

Research on oxazole derivatives has also extended to catalysis, where such compounds have been used in gold-catalyzed synthesis processes. The ability to moderate the reactivity of gold carbenes through oxazole intermediates has opened new pathways in the development of novel synthetic methods (Luo et al., 2012).

Antimicrobial Properties

Additionally, certain oxazole-containing compounds have shown promising antimicrobial properties, further underscoring the versatility and potential of these molecules in developing new therapeutic agents (Desai et al., 2011).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3/c17-11-2-1-3-12(8-11)19-15(23)13-9-24-16(20-13)21-14(22)10-4-6-18-7-5-10/h1-9H,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSPJEFOLIAQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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